Ethyl 9-decenoate

Catalog No.
S564763
CAS No.
67233-91-4
M.F
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 9-decenoate

CAS Number

67233-91-4

Product Name

Ethyl 9-decenoate

IUPAC Name

ethyl dec-9-enoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3H,1,4-11H2,2H3

InChI Key

BKOJTZORTHALGP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCC=C

Canonical SMILES

CCOC(=O)CCCCCCCC=C

The exact mass of the compound Ethyl 9-decenoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 9-decenoate (CAS 67233-91-4) is a bifunctional oleochemical featuring a terminal double bond and an ethyl ester group, primarily generated via the ethenolysis of plant-derived oleic acid esters [1]. As a medium-chain unsaturated ester, it serves as a critical intermediate in the synthesis of macrocyclic musks, specialty polymers, and flavor and fragrance (F&F) compounds. Its terminal olefin enables cross-metathesis and ring-closing metathesis, while the ethyl ester moiety provides a measurable volatility profile and an ethanol-releasing hydrolysis pathway [2]. For industrial buyers, Ethyl 9-decenoate represents a processable, 100% renewable-capable alternative to traditional fossil-derived intermediates and methyl esters.

Substituting Ethyl 9-decenoate with its closest analogs introduces severe process and regulatory liabilities. Saturated analogs like ethyl decanoate lack the terminal double bond, rendering them completely inert to the olefin metathesis required for synthesizing macrocycles like civetone [1]. While methyl 9-decenoate is a common metathesis product, its use in downstream consumer or F&F applications is restricted because its hydrolysis releases toxic and flammable methanol, often requiring dedicated, explosion-proof processing lines [2]. Furthermore, attempting to use the free acid (9-decenoic acid) instead of the ester elevates the boiling point by approximately 20 °C, increasing the energy burden during distillation and introducing acidic corrosion risks that can interfere with ruthenium metathesis catalysts[3].

Hydrolysis Byproduct Safety and Regulatory Compliance

Unlike methyl 9-decenoate, which hydrolyzes to release toxic and flammable methanol, ethyl 9-decenoate hydrolyzes to release ethanol. Industrial processes utilizing methyl esters often require dedicated, explosion-proof lines due to methanol flammability [1]. The ethyl ester avoids these constraints while maintaining identical terminal olefin reactivity.

Evidence DimensionHydrolysis Leaving Group
Target Compound DataReleases ethanol (GRAS, low toxicity)
Comparator Or BaselineMethyl 9-decenoate (releases methanol, toxic/flammable)
Quantified DifferenceEliminates methanol exposure limits and associated explosion-proof line requirements
ConditionsAqueous hydrolysis in downstream formulation or biological systems

Procuring the ethyl ester bypasses the strict regulatory constraints and dedicated equipment costs associated with handling methanol-generating compounds in cosmetic and flavor synthesis.

Thermal Processability and Distillation Efficiency

Ethyl 9-decenoate exhibits an atmospheric boiling point of 249.00 to 250.00 °C [1]. In contrast, the free acid analog, 9-decenoic acid, boils at 269.00 to 271.00 °C [2]. This ~20 °C reduction in boiling point significantly alters the thermal requirements for downstream distillation.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data249.00 to 250.00 °C (@ 760 mmHg)
Comparator Or Baseline9-Decenoic acid (269.00 to 271.00 °C @ 760 mmHg)
Quantified Difference~20 °C reduction in boiling point
ConditionsStandard atmospheric distillation and purification workflows

A lower boiling point reduces the thermal energy required for purification and minimizes the risk of heat-induced degradation of the terminal olefin during large-scale manufacturing.

Continuous Flow Z-Selective Metathesis Yield

In the synthesis of macrocyclic musks, ethyl 9-decenoate serves as a direct precursor for continuous flow Z-selective olefin metathesis. When processed in a tube-in-tube reactor that continuously removes ethylene gas, it undergoes metathesis, Dieckmann cyclization, saponification, and decarboxylation to yield (Z)-civetone at a 48% yield over three steps, with a Z-selectivity exceeding 98% [1].

Evidence DimensionMacrocycle Yield & Stereoselectivity
Target Compound Data48% yield with >98% Z-selectivity (over 3 steps)
Comparator Or BaselineStandard batch metathesis (typically yields mixed Z/E isomers and lower throughput)
Quantified DifferenceEnables highly selective Z-isomer production in a scalable tube-in-tube reactor
ConditionsMetathesis of ethyl 9-decenoate, Dieckmann cyclization, saponification, and decarboxylation

For fragrance manufacturers, this compound provides a scalable, quantifiable pathway to synthesize commercial macrocyclic musks without the bottleneck of batch-reactor ethylene buildup.

Renewable Carbon Index and Green Sourcing

Ethyl 9-decenoate can be synthesized via the ethenolysis of plant-derived oleic acid utilizing bio-ethanol for the esterification step [1]. This pathway allows the final molecule to achieve a 100% bio-based carbon content, whereas methyl 9-decenoate typically relies on fossil-derived methanol for its ester group.

Evidence DimensionPotential Renewable Carbon Content
Target Compound Data100% bio-based (using plant oleic acid + bio-ethanol)
Comparator Or BaselineMethyl 9-decenoate (typically utilizes fossil-derived methanol)
Quantified DifferenceComplete elimination of fossil-carbon dependency in the ester moiety
ConditionsEthenolysis and esterification supply chains

Allows procurement teams to achieve 100% renewable material certifications for end-products, a critical differentiator in modern specialty chemical markets.

Synthesis of Macrocyclic Musks and Pheromones

Driven by its compatibility with continuous flow Z-selective metathesis, ethyl 9-decenoate is the exact precursor required for the scalable production of (Z)-civetone and related macrocycles. Its ester form protects ruthenium catalysts from the acidic degradation caused by free fatty acids[1].

Regulatory-Compliant Flavor and Fragrance Formulations

Because its hydrolysis yields GRAS-certified ethanol rather than toxic methanol, ethyl 9-decenoate is selected over methyl 9-decenoate for direct inclusion in fragrance profiles requiring fruity, pear, or rose notes, bypassing the need for explosion-proof methanol handling lines in formulation facilities[2].

100% Bio-Based Oleochemical Production

In green chemistry pipelines, ethyl 9-decenoate serves as a fully renewable building block. By utilizing bio-ethanol in its upstream esterification, it provides a 100% bio-based alternative to fossil-methanol-dependent intermediates for the production of green surfactants and polymers[3].

XLogP3

4

Other CAS

67233-91-4

Wikipedia

Ethyl 9-decenoate

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 07-20-2023

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